molecular formula C8H11N5 B13283241 N-(1H-imidazol-2-ylmethyl)-1-methyl-1H-pyrazol-3-amine

N-(1H-imidazol-2-ylmethyl)-1-methyl-1H-pyrazol-3-amine

Cat. No.: B13283241
M. Wt: 177.21 g/mol
InChI Key: WDCNXAIUOPGRPV-UHFFFAOYSA-N
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Description

N-(1H-imidazol-2-ylmethyl)-1-methyl-1H-pyrazol-3-amine is a heterocyclic compound that features both imidazole and pyrazole rings. These structures are known for their significant roles in various biological and chemical processes. The compound’s unique structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study in synthetic chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-imidazol-2-ylmethyl)-1-methyl-1H-pyrazol-3-amine typically involves the formation of the imidazole and pyrazole rings followed by their subsequent coupling. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the imidazole ring can be synthesized through the Van Leusen imidazole synthesis, which involves the reaction of tosylmethyl isocyanide (TosMIC) with aldehydes and amines . The pyrazole ring can be formed via the condensation of hydrazines with 1,3-diketones .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors to ensure consistency and efficiency. The use of catalysts and optimized reaction conditions can significantly enhance yield and purity. For example, the use of microwave-assisted synthesis can reduce reaction times and improve product quality .

Chemical Reactions Analysis

Types of Reactions

N-(1H-imidazol-2-ylmethyl)-1-methyl-1H-pyrazol-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.

    Substitution: Various nucleophiles like halides, amines; reactions often conducted in polar solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole or pyrazole oxides, while reduction can produce corresponding amines or alcohols .

Mechanism of Action

The mechanism of action of N-(1H-imidazol-2-ylmethyl)-1-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites, altering the function of the target molecule. This interaction can modulate biochemical pathways, leading to desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1H-imidazol-2-ylmethyl)-1-methyl-1H-pyrazol-3-amine is unique due to the presence of both imidazole and pyrazole rings, which confer distinct chemical and biological properties.

Biological Activity

N-(1H-imidazol-2-ylmethyl)-1-methyl-1H-pyrazol-3-amine, with CAS number 1247644-07-0, is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C7_{7}H10_{10}N4_{4}
  • Molecular Weight : 177.21 g/mol
  • Structure : The compound features an imidazole ring and a pyrazole moiety, which are known for their biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : It has been shown to inhibit certain enzymes involved in bacterial metabolism, leading to antimicrobial effects. This is particularly relevant in the context of antibiotic development.
  • Receptor Binding : The compound may bind to specific receptors, influencing cellular signaling pathways that affect cell proliferation and apoptosis.

Antimicrobial Properties

Research indicates that derivatives of pyrazole compounds exhibit significant antimicrobial activity. For instance, studies have demonstrated that similar compounds show effectiveness against Gram-positive and Gram-negative bacteria, as well as antifungal properties.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus3.125 μg/mL
Escherichia coli50 μg/mL
Pseudomonas aeruginosa50 μg/mL
Bacillus subtilis3.125 μg/mL

These findings suggest that this compound could be a candidate for further development as an antimicrobial agent.

Antitumor Activity

Some studies have reported that pyrazole derivatives can exhibit antitumor properties by inhibiting specific kinases involved in cancer cell proliferation. For example, derivatives have been shown to inhibit JAK2/3 and Aurora A/B kinases, which are critical in various cancers.

Case Studies

  • Synthesis and Evaluation :
    A study synthesized several pyrazole derivatives and evaluated their biological activity against various pathogens. The results indicated that compounds with similar structural features to this compound exhibited promising antimicrobial and anticancer activities (Birajdar et al., 2021) .
  • Pharmacological Profile :
    Another comprehensive review highlighted the pharmacological profiles of imidazole and pyrazole derivatives, emphasizing their roles in enzyme inhibition and receptor modulation (PMC8597275) . This reinforces the potential utility of this compound in drug development.

Properties

Molecular Formula

C8H11N5

Molecular Weight

177.21 g/mol

IUPAC Name

N-(1H-imidazol-2-ylmethyl)-1-methylpyrazol-3-amine

InChI

InChI=1S/C8H11N5/c1-13-5-2-7(12-13)11-6-8-9-3-4-10-8/h2-5H,6H2,1H3,(H,9,10)(H,11,12)

InChI Key

WDCNXAIUOPGRPV-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC(=N1)NCC2=NC=CN2

Origin of Product

United States

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